N-benzyl-N-phenyl-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
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Overview
Description
“N-benzyl-N-phenyl-1-(thiophene-2-carbonyl)azetidine-3-carboxamide” is a synthetic compound that belongs to the class of azetidine-3-carboxamide derivatives. It has gained significant attention in the scientific community due to its potential applications in medicine. Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. Aziridines and azetidines are used as building blocks for polyamines by anionic and cationic ring-opening polymerization . Synthetic strategy for the synthesis of thiophene 2-carboxamide derivatives substituted with hydroxyl, methyl and amino groups at position-3 was proposed . The strategy includes the cyclization of the precursor ethyl 2-arylazo-3-mercapto-3- (phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives and N -aryl-2-cyano-3-mercapto-3- (phenylamino)acrylamide derivatives with N - (4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .Scientific Research Applications
Synthesis and Chemical Transformations
Novel Tandem Transformations for Thienopyrimidine Synthesis : Research has identified novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes, leading to the synthesis of derivatives of thieno[2,3-d]pyrimidin-4(3H)-one and thieno[2,3-d][1,3]oxazin-4-one, among others. These transformations are part of efforts to explore the synthetic versatility of thiophene derivatives for potential applications in medicinal chemistry (Pokhodylo et al., 2010).
Dearomatising Rearrangements : Thiophene-3-carboxamides, including those related to the queried compound, have been studied for their ability to undergo dearomatising cyclisation, leading to the formation of pyrrolinones, azepinones, or partially saturated azepinothiophenes. This research highlights the compound's utility in generating complex heterocyclic structures (Clayden et al., 2004).
Biological Activity Studies
- Antimicrobial and Antipathogenic Activities : Thiourea derivatives, synthesized from thiophene carboxamide precursors, have shown significant antimicrobial and antipathogenic activities, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings suggest potential applications of thiophene derivatives in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Advanced Materials and Chemical Synthesis
- Supramolecular Polymerization : The study of benzene-1,3,5-tricarboxamide (BTA) derivatives, including those related to thiophene carboxamides, has provided insights into supramolecular polymerization and chiral amplification behavior. This research can inform the development of materials with novel properties and applications (Veld et al., 2011).
Mechanism of Action
Target of Action
Compounds containing a thiophene nucleus have been reported to show various activities . For instance, some act as anti-inflammatory agents, while others work as serotonin antagonists and are used in the treatment of Alzheimer’s disease .
Mode of Action
It’s known that reactions at the benzylic position can involve free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound and its interaction with its targets.
Biochemical Pathways
Compounds containing a thiophene nucleus can affect various biochemical pathways depending on their specific targets .
Result of Action
Compounds with a thiophene nucleus have been reported to have various therapeutic properties .
Properties
IUPAC Name |
N-benzyl-N-phenyl-1-(thiophene-2-carbonyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c25-21(18-15-23(16-18)22(26)20-12-7-13-27-20)24(19-10-5-2-6-11-19)14-17-8-3-1-4-9-17/h1-13,18H,14-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDRTZVYPQIDKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CS2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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